Pin1 modulator 1 -

Pin1 modulator 1

Catalog Number: EVT-2649532
CAS Number:
Molecular Formula: C18H15NO3S2
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pin1 modulator 1 is classified as a small molecule inhibitor that interacts specifically with the Pin1 enzyme. Its development stems from the need to understand and manipulate Pin1's role in cellular signaling and disease progression. Research has shown that modulation of Pin1 can have profound effects on cellular behavior, particularly in cancer biology where it influences tumor growth and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pin1 modulator 1 typically involves organic synthesis techniques that include:

  • Reagents: Commonly used reagents include amines, carboxylic acids, and various coupling agents.
  • Coupling Reactions: Peptide coupling reactions may be employed to form the backbone of the modulator.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often used to purify the final product to ensure high purity levels necessary for biological assays.

The synthesis pathway may vary based on the specific modifications made to enhance binding affinity or selectivity towards the Pin1 enzyme.

Molecular Structure Analysis

Structure and Data

Pin1 modulator 1 typically possesses a structure that allows it to fit into the active site of the Pin1 enzyme. The molecular structure often includes:

  • Functional Groups: These may include aromatic rings, heterocycles, and other moieties that enhance solubility and binding.
  • Molecular Weight: The molecular weight generally falls within a range conducive to cellular uptake (typically less than 500 Da).
  • 3D Conformation: The spatial arrangement of atoms is crucial for its interaction with Pin1; computational modeling may be used to predict its binding conformation.

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are commonly employed techniques for elucidating the detailed structure of Pin1 modulator 1 .

Chemical Reactions Analysis

Reactions and Technical Details

Pin1 modulator 1 participates in several key chemical reactions:

  • Binding Interactions: It forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with specific residues in the active site of Pin1.
  • Isomerization Inhibition: By binding to Pin1, it inhibits the enzyme's ability to catalyze the isomerization of substrate proteins, thus affecting downstream signaling pathways.
  • Potential Side Reactions: Depending on its chemical structure, there may be side reactions with other cellular components that could affect its efficacy or lead to off-target effects.
Mechanism of Action

Process and Data

The mechanism by which Pin1 modulator 1 exerts its effects involves:

  • Inhibition of Prolyl Isomerization: By occupying the active site of Pin1, it prevents the enzyme from catalyzing prolyl isomerization on target substrates.
  • Alteration of Protein Conformation: This inhibition leads to altered conformations of proteins involved in critical pathways such as cell cycle regulation and apoptosis.
  • Impact on Cellular Signaling: The modulation can result in either enhanced or diminished signaling through pathways such as those involving cyclins or survival proteins like survivin .

Quantitative data from biochemical assays can provide insights into its binding affinity (often measured in micromolar concentrations) and its impact on specific substrates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pin1 modulator 1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions can vary; stability studies are essential for determining shelf life and storage conditions.
  • pKa Values: The ionization state at physiological pH can influence its binding properties; pKa values should be determined experimentally.

These properties are critical for optimizing formulations for biological testing.

Applications

Scientific Uses

Pin1 modulator 1 has several important applications in scientific research:

  • Cancer Research: It serves as a tool compound to study the role of Pin1 in tumorigenesis, potentially leading to new cancer therapies.
  • Neurodegenerative Disorders: Investigating how modulation of Pin1 affects neuronal health can provide insights into diseases like Alzheimer's.
  • Drug Development: As a lead compound, it can be modified further to enhance efficacy or reduce side effects in clinical applications.
Introduction to Pin1 and Its Pathophysiological Relevance

Role of Pin1 in Post-Translational Regulation of Phosphorylated Ser/Thr-Pro Motifs

Peptidyl-prolyl isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that catalyzes cis-trans isomerization of phosphorylated serine-proline or threonine-proline (pSer/Thr-Pro) motifs in target proteins. This post-translational modification induces conformational changes that profoundly alter substrate function, stability, subcellular localization, and interaction networks [1] [3]. Structurally, Pin1 contains two functional domains: (1) an N-terminal WW domain (residues 1–39) that binds pSer/Thr-Pro motifs through a hydrophobic interface involving two conserved tryptophan residues, and (2) a C-terminal peptidyl-prolyl isomerase domain (residues 50–163) that accelerates cis-trans isomerization via a catalytic triad centered on Cysteine 113 [3] [10]. This isomerization acts as a molecular timer that regulates diverse cellular processes, including:

  • Cell cycle progression: Pin1-mediated isomerization controls the activity of cyclins, cyclin-dependent kinases, and phosphatases
  • Transcriptional regulation: Conformational changes modulate DNA-binding affinity of transcription factors
  • Signal transduction: Alters kinase accessibility to phosphorylation sites
  • Protein degradation: Switches between degradation-resistant and degradation-prone conformations

Table 1: Key Pin1 Substrates and Functional Consequences of Isomerization

SubstratePhosphorylation SiteFunctional ConsequencePathway
Cyclin D1Thr286-ProStabilization & nuclear retentionCell cycle
p53Ser46-Pro/Ser33-ProEnhanced transcriptional activityDNA damage response
Tau proteinThr231-ProPromotion of dephosphorylationNeuronal function
NF-κB p65Thr254-ProIncreased nuclear translocationInflammation
β-cateninSer246-ProEnhanced transcriptional activityWnt signaling

Pin1 Dysregulation in Oncogenesis and Metastatic Pathways

Pin1 is overexpressed in >90% of human cancers, including breast, prostate, liver, and pancreatic malignancies, where it drives tumorigenesis through coordinated dysregulation of oncogenic and tumor-suppressive pathways [1] [2] [8]. Transcriptional upregulation occurs via E2F transcription factors binding to the PIN1 promoter, a process activated by oncogenic signaling through Ras, Her2, and phosphoinositide 3-kinase pathways [9] [10]. Simultaneously, post-transcriptional suppression by tumor-suppressive microRNAs (miR-200b/c, miR-296-5p, miR-140-5p) is frequently lost, further elevating Pin1 levels [4] [9]. Functionally, Pin1 overexpression drives malignant transformation through:

  • Oncoprotein stabilization: Pin1 binds and isomerizes phosphorylated cyclin D1 at Thr286-Pro, preventing nuclear export and ubiquitin-mediated degradation, thereby sustaining cyclin D1-dependent proliferation [8] [10]
  • Tumor suppressor inactivation: Promotes degradation of RUNX3 and p73 via ubiquitin-proteasome pathways [10]
  • Metastatic programming: Enhances epithelial-mesenchymal transition through Twist1 stabilization and matrix metalloproteinase induction [3] [9]
  • Therapy resistance: Stabilizes myeloid cell leukemia 1 and B-cell lymphoma 2 proteins to evade apoptosis [9]

Table 2: Mechanisms of Pin1 Dysregulation in Human Cancers

Regulatory MechanismMolecular PlayersOncogenic Consequence
Transcriptional activationE2F1, Notch1, C/EBPα-p30Increased PIN1 mRNA expression
miRNA downregulationmiR-200b/c, miR-296-5p, miR-140-5pLoss of translational repression
Post-translational stabilizationPolo-like kinase 1-mediated phosphorylation at Ser65Reduced ubiquitin-mediated degradation
Inactivating modificationsSUMOylation at Lys6/Lys63Loss of tumor-suppressive functions

Rationale for Targeting Pin1 in Disease Modulation: From Molecular Switches to Therapeutic Opportunities

Pin1 functions as a pivotal nodal signaling coordinator, simultaneously regulating >50 oncogenes and >20 tumor suppressors [1] [3]. Its central position in phosphorylation-dependent signaling networks offers unique therapeutic advantages:

  • Amplification effect: Single Pin1 inhibition simultaneously disrupts multiple oncogenic pathways (Ras/mitogen-activated protein kinase, Wnt/β-catenin, nuclear factor kappa B) [3] [8]
  • Context-dependent modulation: Pin1 exhibits dichotomous functions in Alzheimer disease, where oxidative inactivation contributes to tau pathology [5]
  • Stromal reprogramming: Pin1 modulates cancer-associated fibroblast activation and hypoxic responses through hypoxia-inducible factor 1α regulation [6] [7]
  • Synthetic lethality: Pin1 depletion sensitizes cancer cells to poly(ADP-ribose) polymerase inhibitors by inducing BRCAness phenotypes [9]

The development of Pin1 modulators represents a paradigm shift from conventional kinase inhibition toward targeting phosphorylation-dependent conformational switches [1] [10].

Properties

Product Name

Pin1 modulator 1

IUPAC Name

4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+

InChI Key

NMYDPSCPARBVHD-RVDMUPIBSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O

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